molecular formula C14H15N3 B8105024 2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile

2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile

Cat. No.: B8105024
M. Wt: 225.29 g/mol
InChI Key: VNZSARZSRYYHAN-OKILXGFUSA-N
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Description

2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile is a chiral azetidine derivative featuring a four-membered saturated ring substituted with a benzyl group at position 1 and two acetonitrile moieties at positions 2 and 2. Its stereochemistry (2R,4S) introduces conformational rigidity, which is critical for applications in asymmetric synthesis and medicinal chemistry. Azetidines are increasingly studied as bioisosteres for piperidines/pyrrolidines due to their reduced ring strain and metabolic stability.

Properties

IUPAC Name

2-[(2S,4R)-1-benzyl-4-(cyanomethyl)azetidin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-8-6-13-10-14(7-9-16)17(13)11-12-4-2-1-3-5-12/h1-5,13-14H,6-7,10-11H2/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSARZSRYYHAN-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1CC#N)CC2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N([C@@H]1CC#N)CC2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azetidine ring.

    Attachment of Acetonitrile Groups: The acetonitrile groups are attached through a nucleophilic addition reaction involving cyanide ions.

Industrial Production Methods

In an industrial setting, the production of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or acetonitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

The table below compares key structural and functional features of the target compound with analogs from the evidence:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Features
2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile Azetidine (4-membered ring) Benzyl, two acetonitriles Not reported Chiral centers (2R,4S), conformational rigidity
2,2'-(Biphenyl-4,4'-diyl)diacetonitrile Biphenyl Two acetonitriles Not reported Planar, aromatic core; rigid geometry
4,4'-Di-Tert-Butyl-2,2'-Dipyridyl Bipyridine Two pyridyl rings, tert-butyl Not reported Bulky tert-butyl groups; ligand in coordination chemistry
2-(4-Methyl-1H-benzimidazol-2-yl)acetonitrile Benzimidazole Acetonitrile, methyl 171.2 Aromatic heterocycle; potential H-bonding sites
Key Observations:
  • Azetidine vs.
  • Stereochemistry : The (2R,4S) configuration in the target compound is absent in planar analogs like biphenyl derivatives, enabling enantioselective interactions.
  • Functional Groups : Diacetonitrile groups in the target and biphenyl analog suggest shared reactivity (e.g., nucleophilic addition), but steric effects from the benzyl group may limit accessibility.
Thermal and Solubility Trends:
  • Melting Points : Benzimidazole derivatives (e.g., ) often exhibit higher melting points (>200°C) due to aromatic stacking, whereas azetidines may remain liquid or semi-solid at room temperature.
  • Solubility : The benzyl group in the target compound likely increases lipophilicity, contrasting with the polar pyridyl groups in bipyridyl analogs.

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